molecular formula C12H11FN2 B13161112 4-(4-Fluorophenyl)-6-methylpyridin-2-amine

4-(4-Fluorophenyl)-6-methylpyridin-2-amine

Cat. No.: B13161112
M. Wt: 202.23 g/mol
InChI Key: KRVBKLZICFVYDK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group on the pyridine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic and industrial applications.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C12H11FN2/c1-8-6-10(7-12(14)15-8)9-2-4-11(13)5-3-9/h2-7H,1H3,(H2,14,15)

InChI Key

KRVBKLZICFVYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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